tPSA and H-Bond Acceptor Advantage Over the 97% Similar Mono-Methoxy Analog
The target compound incorporates two methoxy groups on the C2-phenyl ring (3,4-dimethoxy), increasing hydrogen-bond acceptor count to 4 and tPSA to 60.4 Ų, compared with the closest Hit2Lead analog 2-(3-methoxyphenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide (SC-6103779; 97% 2D similarity), which bears a single methoxy group, yielding only 3 H-bond acceptors and a tPSA of 51.2 Ų . This 9.2 Ų increase in tPSA is accompanied by a modest reduction in calculated LogP (5.59 vs. 5.88), indicating that the second methoxy group simultaneously improves hydrogen-bonding capacity and slightly reduces lipophilicity—both favorable vectors for aqueous solubility and reduced non-specific protein binding in biochemical assays .
| Evidence Dimension | Topological polar surface area (tPSA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | tPSA = 60.4 Ų; H-bond acceptors = 4; LogP = 5.59 |
| Comparator Or Baseline | 2-(3-methoxyphenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide (SC-6103779): tPSA = 51.2 Ų; H-bond acceptors = 3; LogP = 5.88 |
| Quantified Difference | ΔtPSA = +9.2 Ų (+18%); ΔHBA = +1; ΔLogP = −0.29 |
| Conditions | Calculated physicochemical properties from Hit2Lead/ChemBridge database using standardized in silico descriptors |
Why This Matters
tPSA is a critical determinant of passive membrane permeability and oral absorption; a tPSA below 60 Ų is generally associated with good blood-brain barrier penetration, and the 9.2 Ų difference between these two analogs could shift CNS permeability classification in screening cascades.
